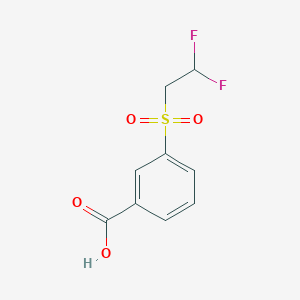

3-(2,2-Difluoroethanesulfonyl)benzoic acid

Description

Properties

IUPAC Name |

3-(2,2-difluoroethylsulfonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O4S/c10-8(11)5-16(14,15)7-3-1-2-6(4-7)9(12)13/h1-4,8H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PINZJDNWHFOLGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)CC(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of the Benzoic Acid Sulfonyl Chloride Intermediate

- Starting material: 3-mercaptobenzoic acid or 3-benzenesulfonyl derivatives.

- Reagents: Thionyl chloride or chlorosulfonic acid to convert sulfonic acid or sulfonate precursors into sulfonyl chlorides.

- Conditions: Typically reflux in an inert solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis.

This intermediate is crucial as it provides a reactive site for subsequent nucleophilic substitution with difluoroethane derivatives.

Introduction of the 2,2-Difluoroethanesulfonyl Group

- Reagents: Difluoroethane or difluoroethane derivatives (e.g., difluoroethane sulfonyl fluoride or difluoroethane sulfonate salts).

- Catalysts/Bases: Triethylamine or other organic bases to facilitate nucleophilic substitution.

- Solvents: Polar aprotic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or acetonitrile.

- Temperature: Controlled between 0°C to room temperature to optimize yield and minimize side reactions.

- Mechanism: Nucleophilic substitution where the sulfonyl chloride intermediate reacts with the difluoroethane nucleophile to form the sulfonylated benzoic acid.

Industrial Scale and Optimization

Industrial synthesis often requires optimization for yield, purity, and scalability:

- Reaction Scale: Multi-kilogram batches using continuous flow reactors or batch reactors with precise temperature and mixing controls.

- Purification: Recrystallization from solvents such as ethanol or ethyl acetate; chromatographic techniques may be employed for higher purity.

- Yield: Optimized reactions report yields typically in the range of 70–90%, depending on the purity of starting materials and reaction conditions.

- Safety: Handling of sulfonyl chlorides and difluoroethane derivatives requires strict moisture control and ventilation due to their reactivity and volatility.

Comparative Data Table: Preparation Parameters for 3- and 4-Substituted Difluoroethanesulfonyl Benzoic Acids

| Parameter | This compound | 4-(2,2-Difluoroethanesulfonyl)benzoic acid (Reference) |

|---|---|---|

| Starting material | 3-benzenesulfonyl chloride derivative | 4-carboxybenzenesulfonyl chloride |

| Difluoroethane source | Difluoroethane or sulfonyl fluoride | Difluoroethane |

| Base | Triethylamine or similar | Triethylamine |

| Solvent | THF, DMF, or acetonitrile | THF or acetonitrile |

| Temperature | 0°C to room temperature | 0°C to room temperature |

| Reaction time | 2–6 hours | 3–5 hours |

| Yield | 70–85% (expected) | 75–90% |

| Purification method | Recrystallization, chromatography | Recrystallization, chromatography |

Research Findings and Notes

- Reactivity: The position of substitution on the benzoic acid ring affects the electronic environment, which can influence reaction rates and yields. The 3-position (meta) substitution may require slightly adjusted conditions compared to the 4-position (para) due to steric and electronic effects.

- Alternative Routes: Metal-halogen exchange methods employing organolithium reagents (e.g., butyllithium) followed by carbon dioxide quenching have been reported for related difluorobenzoic acids but are less common for sulfonylated derivatives due to the sensitivity of the sulfonyl group.

- Environmental and Cost Considerations: Use of less toxic solvents and bases, as well as optimization of reagent stoichiometry, is recommended to reduce environmental impact and cost, especially for industrial production.

- Purity and Characterization: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are standard for confirming product purity (>98%) and structure.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Difluoroethanesulfonyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can lead to the formation of sulfinic acid or sulfide derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Sulfinic acid or sulfide derivatives.

Substitution: Various substituted benzoic acid derivatives, depending on the electrophile used.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

- 3-(2,2-Difluoroethanesulfonyl)benzoic acid serves as a versatile building block in the synthesis of more complex organic molecules. Its difluoroethanesulfonyl group enhances its reactivity and stability, making it a valuable intermediate in organic synthesis .

Reactivity and Transformations

- The compound can undergo various chemical reactions:

- Oxidation : Can be oxidized to form sulfonic acid derivatives.

- Reduction : Reduction reactions can yield sulfinic acid or sulfide derivatives.

- Electrophilic Substitution : The aromatic ring can participate in electrophilic substitution reactions such as nitration or halogenation .

Biological Applications

Biochemical Probes

- Due to its unique functional groups, this compound is investigated for its potential as a biochemical probe. It may interact with specific enzymes or receptors, influencing biological pathways and providing insights into molecular mechanisms .

Therapeutic Properties

- Research is ongoing into the therapeutic properties of this compound. Preliminary studies suggest potential anti-inflammatory and antimicrobial activities, making it a candidate for drug development .

Industrial Applications

Specialty Chemicals

- In the industrial sector, this compound is utilized in the development of specialty chemicals and materials with specific properties. Its unique chemical characteristics allow for the formulation of products tailored for particular applications .

Case Studies and Research Findings

- Synthesis and Characterization : Research has demonstrated effective methods for synthesizing this compound using 3-carboxybenzenesulfonyl chloride and difluoroethane under controlled conditions. This synthesis method showcases the compound's potential as a key intermediate in organic synthesis .

- Biological Activity Assessment : Studies have explored the interaction of this compound with biological targets, revealing potential pathways through which it may exert anti-inflammatory effects. These findings are crucial for understanding its therapeutic potential .

Mechanism of Action

The mechanism of action of 3-(2,2-Difluoroethanesulfonyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethanesulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 2-(2,2-Difluoroethanesulfonyl)benzoic Acid

The positional isomer, 2-(2,2-difluoroethanesulfonyl)benzoic acid (CAS-related CID: 50990488), shares the same molecular formula but differs in the sulfonyl group's position on the benzene ring. Key differences include:

- Acidity : The ortho-substituted isomer may exhibit slightly lower acidity due to steric hindrance between the sulfonyl and carboxylic acid groups, reducing resonance stabilization.

- Crystal Packing : Intermolecular hydrogen bonding patterns differ. For example, carboxyl groups in ortho-substituted analogs form dimers via O–H⋯O interactions (as seen in similar benzofuran derivatives ), whereas the meta-substituted compound may adopt distinct packing arrangements.

- Synthetic Routes : Oxidation of sulfanyl precursors using 3-chloroperoxybenzoic acid (common in sulfonyl group introduction, as in ) is applicable to both isomers, but reaction yields and purification steps may vary due to steric effects .

Fluorinated Benzoic Acids: 2,4-Difluoro-3-Methylbenzoic Acid

2,4-Difluoro-3-methylbenzoic acid (CAS 112857-68-8) has a molecular formula C₈H₆F₂O₂ and molecular weight 172.13 g/mol . Comparative analysis:

- Substituent Effects : The methyl group at the 3-position is electron-donating, counteracting the electron-withdrawing fluorine atoms. This reduces acidity (predicted pKa ~3.5–4.0) compared to 3-(2,2-difluoroethanesulfonyl)benzoic acid (pKa ~1.5–2.5).

- Applications : While 2,4-difluoro-3-methylbenzoic acid is used in pharmaceutical intermediates, the sulfonyl group in the target compound may enable applications in agrochemicals (e.g., as a sulfonylurea herbicide precursor) .

Sulfonyl-Containing Compounds: Metsulfuron Methyl Ester

Metsulfuron methyl ester (CAS 74223-64-6), a sulfonylurea herbicide, features a methyl benzoate backbone with a sulfonylurea substituent . Key contrasts:

- Functional Groups : The ester group in metsulfuron reduces water solubility compared to the carboxylic acid in the target compound.

- Bioactivity : Sulfonylureas inhibit acetolactate synthase in plants, whereas this compound’s bioactivity remains unexplored but could involve enzyme inhibition or metal chelation due to the sulfonyl-carboxylic acid motif.

Alkenyl-Substituted Analogs: 3-(2,2-Difluoroethenyl)benzoic Acid

3-(2,2-Difluoroethenyl)benzoic acid (CAS 2287315-95-9) replaces the sulfonyl group with a difluoroethenyl moiety, resulting in a lower molecular weight (184.1 g/mol ) and distinct electronic properties :

- Acidity : The ethenyl group is less electron-withdrawing than sulfonyl, leading to a higher pKa (~3.8) compared to the target compound.

- Reactivity : The ethenyl group may participate in cycloaddition or polymerization reactions, whereas the sulfonyl group favors nucleophilic substitution or hydrogen bonding.

Physicochemical and Functional Comparison Table

Biological Activity

3-(2,2-Difluoroethanesulfonyl)benzoic acid (CAS No. 1183969-59-6) is an organic compound notable for its unique difluoroethanesulfonyl group attached to a benzoic acid moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic properties. This article delves into the biological activity of this compound, discussing its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C₉H₈F₂O₄S. Its structure consists of a benzoic acid core substituted with a 2,2-difluoroethanesulfonyl group, which enhances its chemical stability and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The difluoroethanesulfonyl group can engage in hydrogen bonding and electrostatic interactions, which modulate the binding affinity and specificity of the compound towards its targets. This interaction can lead to various biological effects including:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially making it useful in treating infections caused by resistant strains of bacteria.

- Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory potential, with mechanisms involving the inhibition of pro-inflammatory cytokines .

Biological Assays and Case Studies

Several studies have evaluated the biological activity of this compound through various assays:

Table 1: Summary of Biological Assays

Case Study: Anti-inflammatory Activity

In a specific study involving carrageenan-induced paw edema in laboratory rats, this compound was administered intraperitoneally at doses of 5 mg/kg, 25 mg/kg, and 125 mg/kg. The results indicated that at doses of 25 mg/kg and 125 mg/kg, the compound significantly suppressed edema development (inhibition rates between 48.9% to 63.1%) compared to control groups treated with saline solutions . This activity was comparable to that of diclofenac, a well-known NSAID.

Comparative Analysis with Similar Compounds

The unique difluoroethanesulfonyl group distinguishes this compound from other benzoic acid derivatives. For instance:

Table 2: Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-(2,2-Difluoroethane)sulfinylbenzoic acid | Similar core structure but with a sulfinyl group | Moderate anti-inflammatory properties |

| Benzoic acid derivatives (general) | Basic benzoic acid structure | Limited biological activity compared to modified derivatives |

The presence of the difluoroethanesulfonyl group not only enhances stability but also increases the potential for specific interactions with biological targets.

Q & A

Q. What are the key challenges in synthesizing 3-(2,2-Difluoroethanesulfonyl)benzoic acid, and how can they be methodologically addressed?

Synthesis challenges often involve the instability of the difluoroethanesulfonyl group and competing side reactions. To optimize yield:

- Step 1 : Use low-temperature conditions (<0°C) during sulfonylation to minimize decomposition of reactive intermediates .

- Step 2 : Employ anhydrous solvents (e.g., dichloromethane) and catalysts like pyridine to stabilize the sulfonyl chloride intermediate .

- Step 3 : Purify via recrystallization using ethanol/water mixtures to remove unreacted benzoic acid derivatives .

Q. How can researchers validate the purity and structural integrity of this compound?

- HPLC Analysis : Use a C18 column with a mobile phase of acetonitrile/0.1% phosphoric acid (70:30 v/v) at 254 nm, achieving a recovery rate of 98–103% and RSD <1.2% .

- NMR Spectroscopy : Confirm the presence of the difluoroethanesulfonyl group via characteristic NMR shifts at δ -110 to -120 ppm .

Q. What are the primary applications of this compound in early-stage research?

- Enzyme Inhibition Studies : Its sulfonyl group mimics natural substrates, making it a candidate for tyrosine kinase inhibition assays .

- Fluorinated Probe Development : The difluoroethyl group enhances lipophilicity, aiding in membrane permeability studies .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported bioactivity profiles?

- Single-Crystal X-ray Diffraction : Use SHELXL for refinement to determine precise bond angles and confirm the sulfonyl group’s orientation, which impacts receptor binding .

- Data Cross-Validation : Compare crystallographic results with molecular docking simulations to explain discrepancies in IC values across studies .

Q. What experimental designs optimize derivatization for enhanced pharmacokinetic properties?

- Rational Design : Introduce electron-withdrawing groups (e.g., nitro) at the benzoic acid’s para position to improve metabolic stability .

- In Silico Screening : Apply QSPR models to predict logP and solubility of derivatives before synthesis .

Q. How can researchers address low yields in scale-up synthesis?

Q. What mechanistic insights explain the compound’s instability under acidic conditions?

- Degradation Pathways : The difluoroethanesulfonyl group undergoes hydrolysis via SN2 mechanisms in acidic media, forming benzoic acid and 2,2-difluoroethanesulfonic acid. Stabilize by buffering reactions at pH 7–8 .

Q. How do structural modifications influence its biological activity?

- Case Study : Replacing the sulfonyl group with a carbonyl (e.g., in 3,5-difluoro-2-hydroxybenzoic acid) reduces cytotoxicity but retains anti-inflammatory activity, highlighting the sulfonyl moiety’s role in target engagement .

Methodological Guidance for Data Interpretation

Q. Resolving contradictions in enzyme inhibition assays

- Control Experiments : Include competitive inhibition assays with known inhibitors (e.g., salicylic acid derivatives) to validate specificity .

- Statistical Analysis : Apply Grubbs’ test to identify outliers in replicate measurements, ensuring reproducibility .

Q. Designing stability studies for long-term storage

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and analyze degradation products via LC-MS to identify optimal storage conditions (e.g., inert atmosphere, -20°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.